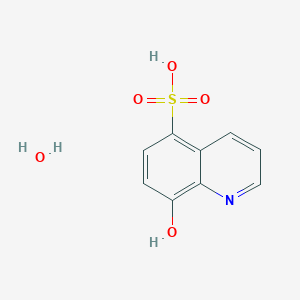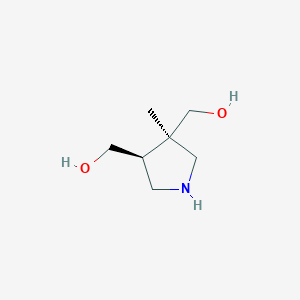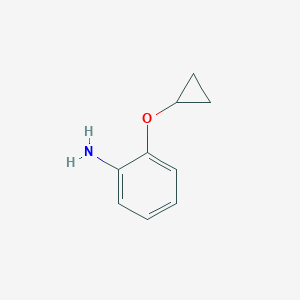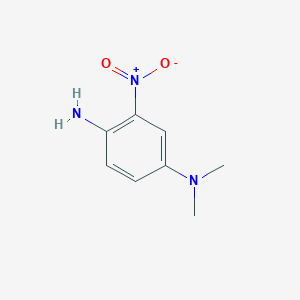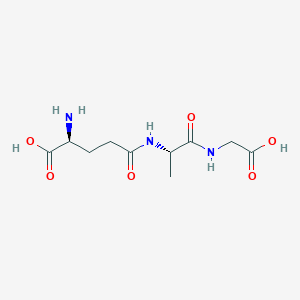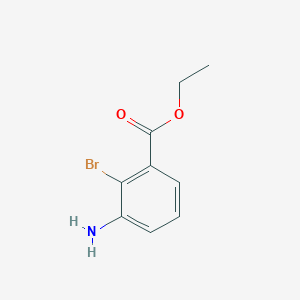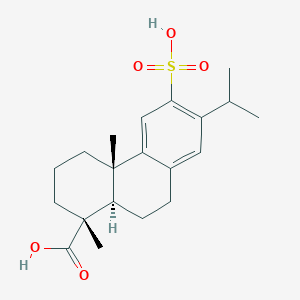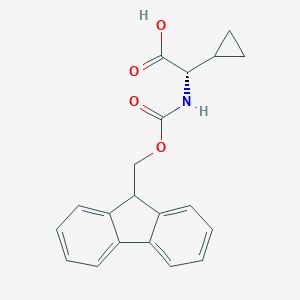
四羟甲基乙炔二脲
描述
Synthesis Analysis
Tetramethylol acetylenediurea does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction, indicating the potential methodologies that might be applied to TMAU or its analogs (Reves et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction, revealing detailed bond lengths and angles. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined, laying a foundation for understanding TMAU's structure (Nagashima et al., 1973).
Chemical Reactions and Properties
Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond, indicative of TMAU's potential reactivity and utility in organic synthesis (Shaibakova et al., 2008).
Physical Properties Analysis
The study of similar tetramethyl compounds suggests that TMAU's physical properties could be analyzed through its behavior in different states or phases, as seen in the research on tetramethylammonium compounds. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications (Dietzel & Jansen, 2001).
Chemical Properties Analysis
Tetramethylol acetylenediurea, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TMAU (Li & Sevov, 2014).
科学研究应用
储能
四羟甲基乙炔二脲 (TA) 被用作亲水性超支化聚酯 (聚(四羟甲基乙炔二脲 (TA)-CO-琥珀酰氯) (PTS)) 的组成部分。 该应用属于储能领域,具体而言是电池的开发 . PTS 被提议作为水性 ZnSO4 电解质中的有机添加剂,以实现高度可逆的锌锰氧化物电池 . 基于 2.0 wt.% PTS/ZnSO4 电解质的锌对称电池在 1.0 mA·cm−2 下表现出超过 2400 小时的长循环稳定性 .
合成分析
TA 在文献搜索中没有直接出现;然而,相关的化合物如四甲基降冰片二烯已被合成并用作乙炔等效物来创建复杂的分子有机物. 这些过程通常涉及多克级制备,并在特定反应中表现出高反应活性,如 Pauson-Khand 反应.
分子结构分析
类似化合物的分子结构,如四甲基锡和四甲基铅,已通过气相电子衍射等技术进行阐明. 这些研究展示了可以确定四取代化合物的分子结构的精确度.
化学反应和性质
对炔烃类化合物,包括那些涉及四甲基基团的化合物,的研究通常集中在它们参与复杂反应的能力上,如环状和聚合物结构的合成. 这些反应可以证明炔键的多功能性和反应性.
物理性质分析
对类似的四甲基化合物的研究表明,TA 的物理性质可以通过其在不同状态或相中的行为进行分析. 这些研究通常探讨溶解度、相行为和热性质,这些性质对于实际应用至关重要.
化学性质分析
TA 由于其结构,预计会表现出独特的化学性质,如与特定试剂的反应性、参与形成氢键,或经历特定类型的化学转化. 炔烃和四甲基化合物的化学性质,包括反应模式和与金属的相互作用,为预测和理解 TA 的化学行为提供了基础.
作用机制
Tetramethylol Acetylenediurea, also known as 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a chemical compound with the molecular formula C8H14N4O6 . This compound has been used in various applications, including as a formaldehyde type of textile-finish resin, a crosslinker, a fungicide, and a concrete additive . It is also a useful additive for forming etching patterns in semiconductor manufacturing .
Mode of Action
In the context of textile finishing, it may interact with the fabric’s fibers to improve durability, wrinkle resistance, and other desirable qualities .
Result of Action
The molecular and cellular effects of Tetramethylol Acetylenediurea’s action depend on its application. In textile finishing, it can improve the fabric’s properties, such as durability and wrinkle resistance . When used as a crosslinker, it can alter the physical properties of the material it is applied to .
安全和危害
未来方向
Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .
属性
IUPAC Name |
1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLSEIATNSHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063830 | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
5395-50-6 | |
| Record name | Tetramethylolacetylenediurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylolglycoluril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLOLGLYCOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?
A1: Tetramethylol Acetylenediurea functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside Tetramethylol Acetylenediurea, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []
Q2: Are there other resins similar to Tetramethylol Acetylenediurea used in textile treatment?
A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like Tetramethylol Acetylenediurea, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.
Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?
A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



